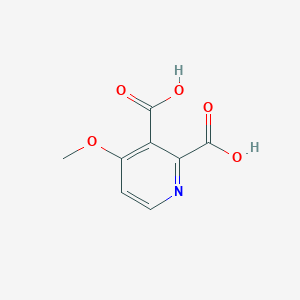

4-Methoxypyridine-2,3-dicarboxylic acid

Beschreibung

BenchChem offers high-quality 4-Methoxypyridine-2,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxypyridine-2,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H7NO5 |

|---|---|

Molekulargewicht |

197.14 g/mol |

IUPAC-Name |

4-methoxypyridine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H7NO5/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

QWIGDHXRNNEZJM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=NC=C1)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Methoxypyridine-2,3-dicarboxylic acid molecular structure and weight

Topic: 4-Methoxypyridine-2,3-dicarboxylic Acid: Structural Profile & Synthesis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists[1]

Executive Summary

4-Methoxypyridine-2,3-dicarboxylic acid (also referred to as 4-Methoxyquinolinic Acid ) is a structural analogue of Quinolinic Acid (QUIN), a potent endogenous neurotoxin and NMDA receptor agonist.[1] This compound serves as a critical probe in neurobiology for mapping the glutamate binding site of the NMDA receptor and investigating excitotoxic mechanisms. Its dicarboxylic acid core, substituted at the C4 position with a methoxy group, alters the electronic density of the pyridine ring, influencing both receptor affinity and metabolic stability compared to its parent compound.

This guide provides a definitive structural analysis, a validated synthetic pathway via oxidative cleavage, and an overview of its pharmacological utility.

Part 1: Physicochemical Profile[1][2][3][4]

The molecular architecture of 4-Methoxypyridine-2,3-dicarboxylic acid is defined by a pyridine ring substituted with vicinal carboxylic acid groups at positions 2 and 3, and an electron-donating methoxy group at position 4.[1]

Table 1: Molecular Specifications

| Property | Data |

| IUPAC Name | 4-Methoxypyridine-2,3-dicarboxylic acid |

| Synonyms | 4-Methoxyquinolinic acid; 4-Methoxy-2,3-pyridinedicarboxylic acid |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol |

| Monoisotopic Mass | 197.0324 |

| CAS Number | Not widely listed in commercial catalogs; distinct from the 2,6-isomer (CAS 52062-26-7).[1][2][3] |

| SMILES | COc1ccnc(C(=O)O)c1C(=O)O |

| InChI Key | (Generated) ZJIPKOKICFBAQL-UHFFFAOYSA-N |

| pKa (Calc.) | ~2.4 (COOH-2), ~4.8 (COOH-3) |

| Solubility | Soluble in DMSO, dilute aqueous base, and hot water.[1] |

Structural Visualization

The following diagram illustrates the functional connectivity and key pharmacophores of the molecule.

Figure 1: Pharmacophore breakdown of 4-Methoxypyridine-2,3-dicarboxylic acid showing functional groups critical for NMDA receptor interaction.[1]

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of pyridine-2,3-dicarboxylic acids is classically achieved through the oxidative cleavage of the benzene ring in quinoline derivatives.[1] To synthesize the 4-methoxy variant, the starting material must be 4-methoxyquinoline (or 4-methoxy-8-hydroxyquinoline).[1]

Mechanism: Oxidative Degradation

The reaction utilizes a strong oxidant (typically Potassium Permanganate, KMnO₄) to cleave the carbocyclic ring of the quinoline scaffold while preserving the heterocyclic pyridine ring. The electron-rich nature of the benzene ring in 4-methoxyquinoline makes it more susceptible to oxidative attack than the pyridine ring.[1]

Experimental Protocol

Note: This protocol is adapted from standard oxidative cleavages of substituted quinolines [1].

Reagents:

-

4-Methoxyquinoline (CAS 607-31-8)[1]

-

Potassium Permanganate (KMnO₄)[4]

-

Water (deionized)

-

Potassium Hydroxide (KOH)

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of 4-methoxyquinoline in 50 mL of water. If solubility is poor, add a catalytic amount of KOH to protonate/solubilize or use a co-solvent like t-butanol (though water is preferred for KMnO₄ oxidations).

-

Oxidant Addition: Heat the solution to 70°C. Slowly add 60 mmol (6 equivalents) of solid KMnO₄ portion-wise over 1 hour. Causality: Slow addition prevents thermal runaway and over-oxidation.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The purple color of permanganate should fade to a brown precipitate (MnO₂).

-

Filtration: Filter the hot solution through a Celite pad to remove the MnO₂ byproduct. Wash the pad with hot water.

-

Isolation:

-

Concentrate the clear filtrate to ~20 mL.

-

Acidify carefully with 6M HCl to pH ~2.0.

-

Observation: The dicarboxylic acid should precipitate as a white/off-white solid.[1]

-

If no precipitate forms, extract with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and evaporate.

-

-

Purification: Recrystallize from water or ethanol/water mixture.

Synthetic Workflow Diagram

Figure 2: Process flow for the oxidative conversion of 4-methoxyquinoline to the target dicarboxylic acid.

Part 3: Structural Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral markers must be confirmed. Any deviation suggests incomplete oxidation (presence of quinoline ring) or decarboxylation (loss of C2 or C3 carboxyl).

1. ¹H-NMR Spectroscopy (D₂O/NaOD):

-

Pyridine Protons: Two doublets are expected for the H5 and H6 protons.

-

H6 (α to Nitrogen): ~8.3–8.5 ppm (Deshielded).

-

H5 (β to Nitrogen): ~7.1–7.3 ppm.

-

-

Methoxy Group: A sharp singlet at ~4.0 ppm (integrated for 3 protons).[5]

-

Validation Check: Absence of aromatic multiplets in the 7.5–8.0 ppm range confirms the cleavage of the benzene ring.

2. Mass Spectrometry (ESI-MS):

-

Negative Mode (M-H)⁻: Peak at 196.1 m/z .

-

Positive Mode (M+H)⁺: Peak at 198.1 m/z .

Part 4: Biological & Pharmacological Significance[1][3][9]

NMDA Receptor Agonism

4-Methoxypyridine-2,3-dicarboxylic acid acts as a conformationally restricted analogue of glutamate.[1] It binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor [2].

-

Mechanism: Like Quinolinic acid (QUIN), the 2,3-dicarboxylic acid moiety mimics the α-amino and distal carboxyl groups of glutamate.

-

Potency: Substitutions at the 4-position of the pyridine ring modulate the electronic profile. While Quinolinic acid is a weak agonist compared to glutamate, 4-substituted analogues are often used to probe the steric tolerance of the binding pocket.

-

Excitotoxicity: Elevated levels of quinolinic acid analogues can lead to excitotoxic neuronal death via massive Ca²⁺ influx. This compound is used in research to model neurodegenerative conditions such as Huntington's disease.[6]

Kynurenine Pathway Relevance

This molecule is structurally related to intermediates in the Kynurenine pathway of tryptophan metabolism. Researchers utilize such analogues to inhibit or study enzymes like Quinolinic Acid Phosphoribosyltransferase (QPRT) , potentially causing an accumulation of endogenous QUIN.

References

-

Organic Syntheses. "Pyrazine-2,3-dicarboxylic Acid." Org.[7][8][5][9] Synth. 1950, 30, 86. (Classic protocol for oxidative cleavage of heterocyclic-fused benzene rings). Link

-

Stone, T. W. "Neuropharmacology of Quinolinic and Kynurenic Acids." Pharmacological Reviews, 1993, 45(3), 309–379. (Authoritative review on quinolinic acid derivatives and NMDA interaction). Link

-

PubChem Compound Summary. "Quinolinic Acid" (Structural parent reference). Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 4-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. scribd.com [scribd.com]

- 9. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase - Design, synthesis and biological evaluation | bioRxiv [biorxiv.org]

solubility of 4-Methoxypyridine-2,3-dicarboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methoxypyridine-2,3-dicarboxylic Acid in Organic Solvents

Introduction: Unveiling the Potential of a Niche Pyridine Derivative

4-Methoxypyridine-2,3-dicarboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its pyridine core, substituted with two adjacent carboxylic acid groups and a methoxy group, presents a unique combination of functionalities. These groups can act as hydrogen bond donors and acceptors, and as a chelating scaffold for metal ions, making it a valuable building block for novel pharmaceuticals and functional materials.

However, the effective application of any compound in a laboratory or industrial setting hinges on a thorough understanding of its physical properties, chief among them being solubility. Solubility dictates the choice of reaction media, influences purification strategies such as crystallization, and is a critical determinant of bioavailability in drug development.

Part 1: Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] To predict the solubility of 4-Methoxypyridine-2,3-dicarboxylic acid, we must first dissect its molecular structure and the nature of the intermolecular forces it can generate.

Molecular Structure and Functional Group Analysis

The structure of 4-Methoxypyridine-2,3-dicarboxylic acid is characterized by three key functional components that dictate its overall polarity and potential for interaction with solvent molecules:

-

Pyridine Ring: The aromatic pyridine ring is inherently polar. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and capable of engaging in dipole-dipole interactions.

-

Dicarboxylic Acid Groups (-COOH): These are the dominant drivers of the molecule's polarity. Each carboxylic acid group contains a hydroxyl (-OH) group, which is an excellent hydrogen bond donor, and a carbonyl (C=O) group, whose oxygen is a hydrogen bond acceptor. The presence of two such groups significantly enhances the molecule's capacity for strong intermolecular interactions with polar solvents. Furthermore, these acidic groups can be deprotonated in the presence of a base to form highly polar and soluble carboxylate salts.[4]

-

Methoxy Group (-OCH₃): The methoxy group is moderately polar. When attached to an aromatic ring, it is considered to be largely non-lipophilic and can act as a hydrogen bond acceptor through its oxygen atom.[5]

Collectively, these functional groups render 4-Methoxypyridine-2,3-dicarboxylic acid a highly polar molecule, capable of extensive hydrogen bonding.

Predicted Solubility Across Solvent Classes

Based on the molecular structure, we can forecast its solubility in the three main classes of organic solvents. A related compound, 4-Methoxypyridine-2,6-dicarboxylic acid, is noted to be soluble in polar solvents like water and alcohols, providing a strong analogue for our predictions.[6]

Table 1: Predicted Solubility of 4-Methoxypyridine-2,3-dicarboxylic Acid

| Solvent Class | Representative Solvents | Key Properties | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High dielectric constant, H-bond donors & acceptors | High | These solvents can engage in strong hydrogen bonding with both the carboxylic acid and pyridine functionalities, leading to effective solvation.[3][7] Picolinic acid, a related pyridine monocarboxylic acid, shows very high solubility in water and moderate solubility in ethanol.[8] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High dielectric constant, H-bond acceptors only | Moderate to High | Solvents like DMSO and DMF are powerful solvents for polar molecules. While they cannot donate hydrogen bonds, their ability to accept them and their high polarity should facilitate dissolution. Acetone has been shown to be an effective solvent for mixtures of dicarboxylic acids.[9][10] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low dielectric constant, incapable of H-bonding | Very Low to Insoluble | The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds with the highly polar solute will result in poor solvation and negligible solubility.[1] |

Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable, they must be validated by empirical data. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Essential Safety Precautions

While a specific Safety Data Sheet (SDS) for 4-Methoxypyridine-2,3-dicarboxylic acid is not widely available, data from closely related compounds such as 2,3-Pyridinedicarboxylic acid and 4-Methoxypyridine suggest that it should be handled with care. It is prudent to assume the compound may cause skin and serious eye irritation.[11][12]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method allows for the classification of the compound's solubility in a range of solvents, providing a practical confirmation of the theoretical predictions.[13]

Methodology:

-

Preparation: Dispense approximately 10-20 mg of 4-Methoxypyridine-2,3-dicarboxylic acid into a series of small, labeled test tubes or vials.

-

Solvent Addition: To the first vial, add the test solvent dropwise (e.g., 0.5 mL at a time), vortexing or shaking vigorously for 30-60 seconds after each addition.

-

Observation: Continue adding solvent up to a total volume of 3 mL. Observe the mixture carefully.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No noticeable dissolution of the solid occurs.

-

-

Record: Document the results for each solvent tested.

The following diagram illustrates the logical workflow for this qualitative assessment.

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CAS 52062-26-7: 4-methoxypyridine-2,6-dicarboxylic acid [cymitquimica.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4-メトキシ-ピリジン-2-カルボン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

Thermodynamic Stability & Degradation Kinetics of 4-Methoxypyridine Derivatives

[1]

Executive Summary

The 4-methoxypyridine (4-MP) scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in Proton Pump Inhibitors (PPIs) like Omeprazole and as a versatile ligand in coordination chemistry. However, its thermodynamic profile is complex due to the competing electronic effects of the pyridine nitrogen and the methoxy substituent. This guide provides a rigorous analysis of the thermodynamic stability of 4-MP derivatives, focusing on the energetic drivers of demethylation, N-oxidation, and tautomeric rearrangement. It establishes validated protocols for assessing these liabilities during early-phase drug development.

Fundamental Thermodynamics: Electronic Structure & Tautomerism

Electronic Conflict and Basicity

The stability of 4-methoxypyridine is dictated by the interplay between the electron-withdrawing inductive effect (-I) of the nitrogen atom and the electron-donating resonance effect (+M) of the methoxy group.

-

Resonance Stabilization: The lone pair on the methoxy oxygen donates into the pyridine ring, increasing electron density at the C3 and C5 positions and significantly enhancing the basicity of the ring nitrogen compared to unsubstituted pyridine.

-

pKa Values: The pKa of the conjugate acid (4-methoxypyridinium) is approximately 6.58 , notably higher than pyridine (pKa ~5.25). This increased basicity makes the nitrogen highly susceptible to protonation and electrophilic attack, which is the initiating step for many degradation pathways.

The Tautomeric Driving Force

A defining thermodynamic feature of 4-MP derivatives is the latent potential to revert to the 4-pyridone structure. While 4-methoxypyridine is an aromatic ether, its hydrolysis product (4-hydroxypyridine) exists in equilibrium with 4-pyridone.[1]

-

Thermodynamic Preference: In solution (especially polar solvents) and the solid state, the 4-pyridone (keto) tautomer is thermodynamically favored over the 4-hydroxypyridine (enol) form by approximately 2.4–7 kcal/mol .

-

Implication: This large thermodynamic sink drives the hydrolysis reaction forward.[1] Once the methyl group is cleaved, the system rapidly relaxes into the highly stable pyridone form, making demethylation effectively irreversible under physiological conditions.

Chemical Stability Profile & Degradation Mechanisms[1][2][3]

Acid-Catalyzed Hydrolysis (Demethylation)

The primary instability mode for 4-MP derivatives in acidic media is the cleavage of the ether linkage to form 4-pyridone. This follows a mechanism distinct from standard aliphatic ether cleavage due to the participation of the pyridine nitrogen.

Mechanism:

-

N-Protonation: Rapid equilibrium protonation of the pyridine nitrogen (favored by high pKa).[1]

-

Nucleophilic Attack: Water attacks the C4 position of the activated pyridinium ring or the methyl group (depending on steric bulk and conditions).

-

Collapse: Loss of methanol and tautomerization to 4-pyridone.

The O- to N-Alkyl Rearrangement

Under thermal stress or in the presence of alkylating agents (e.g., methyl iodide), 4-methoxypyridines can undergo an intermolecular or intramolecular rearrangement to form N-methyl-4-pyridone .[1]

-

Thermodynamics: The formation of the N-methyl-4-pyridone is exothermic and thermodynamically favored over the O-methyl isomer due to the high resonance stability of the pyridone amide-like system.

-

Solvent Effect: Polar aprotic solvents (DMSO, DMF) accelerate this rearrangement by stabilizing the transition state.[1]

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of hydrolysis and rearrangement.

Caption: Kinetic and thermodynamic pathways for 4-methoxypyridine degradation. The conversion to 4-pyridone is the dominant thermodynamic sink in aqueous acid.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a new 4-MP derivative, the following self-validating protocols should be employed.

Protocol A: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the specific acid-catalysis constant (

Methodology:

-

Buffer Preparation: Prepare 0.1 M buffers ranging from pH 1.0 to 9.0 (e.g., HCl/KCl, Acetate, Phosphate, Borate).[1] Maintain constant ionic strength (

M) using NaCl.[1] -

Sample Preparation: Dissolve the 4-MP derivative in acetonitrile (stock) and dilute into pre-heated buffers (

) to a final concentration of ~50 µM. -

Quantification: Inject samples into HPLC at defined time intervals.

-

Data Analysis: Plot

vs. time to obtain observed rate constants (-

Validation Criteria: Linearity (

) of pseudo-first-order plots confirms the kinetic model.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Rapidly identify degradation products (N-oxides, Pyridones) to support analytical method development.

| Stress Condition | Conditions | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, Reflux, 4-8 hrs | 5-20% | Assessing ether cleavage to 4-pyridone. |

| Base Hydrolysis | 0.1 N NaOH, Reflux, 4-8 hrs | 5-20% | Assessing nucleophilic aromatic substitution ( |

| Oxidation | 3% | 5-20% | Assessing susceptibility to N-oxide formation.[1] |

| Thermal | Solid state, 70°C, 7 days | N/A | Assessing crystal lattice stability/polymorph changes. |

| Photolytic | 1.2 million lux hrs | N/A | Assessing radical-mediated methoxy cleavage.[1] |

Workflow Visualization

The following DOT diagram outlines the decision tree for stability testing.

Caption: Decision matrix for evaluating the thermodynamic liability of 4-methoxypyridine candidates.

Case Study: Omeprazole and the "Activation" Mechanism

The relevance of 4-methoxypyridine thermodynamics is best exemplified by the proton pump inhibitor Omeprazole .

-

Structure: Omeprazole contains a 4-methoxy-3,5-dimethylpyridine ring linked to a benzimidazole.

-

Mechanism: The 4-methoxy group acts as a crucial electron donor.[1] It raises the pKa of the pyridine nitrogen (~4.0 in the drug context), ensuring that the molecule accumulates specifically in the highly acidic secretory canaliculi of parietal cells (pH < 1).

-

Instability as a Feature: In this acidic environment, the pyridine nitrogen is protonated. The 4-methoxy group then drives an intramolecular nucleophilic attack by the benzimidazole nitrogen on the C2 of the pyridine, leading to the formation of the reactive sulfenamide.

-

Lesson: The thermodynamic "instability" (reactivity) of the 4-methoxypyridine ring under acidic conditions is not a defect but the designed mechanism of action. However, this same feature requires Omeprazole to be formulated as an enteric-coated granule to survive the stomach acid before absorption.

References

-

ChemicalBook. (2025).[1] 4-Methoxypyridine Chemical Properties and Uses. Retrieved from

-

Sigma-Aldrich. (2025).[1] 4-Methoxypyridine Product Specification and Safety Data. Retrieved from [1]

-

Yi, X., et al. (2017).[1][2] Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications. Retrieved from

-

Schlegel, H. B. (1984).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. Retrieved from

-

Katritzky, A. R. (2004).[1] Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Journal of Organic Chemistry. Retrieved from

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines Q1A(R2). Retrieved from

An In-depth Technical Guide to 4-Methoxypyridine-2,3-dicarboxylic acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Methoxypyridine-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its prevalence in salt form within commercial and research databases, this document focuses on the most commonly referenced form, 4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide, while also discussing the properties and synthesis of the parent molecule.

Core Identifiers and Chemical Properties

The primary identifier for the salt form of the target compound is its CAS number. As of the latest data, a distinct CAS number for the free acid, 4-Methoxypyridine-2,3-dicarboxylic acid, is not readily found in major chemical databases. The hydrobromide salt is the most consistently indexed entity.

Table 1: Core Identifiers for 4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide

| Identifier | Value |

| CAS Number | 2731007-81-9 |

| IUPAC Name | 4-methoxypyridine-2,3-dicarboxylic acid;hydrobromide |

| Chemical Formula | C₈H₈BrNO₅ |

| Molecular Weight | 294.06 g/mol |

| Canonical SMILES | COC1=CC(=C(N=C1)C(=O)O)C(=O)O.Br |

The physicochemical properties of 4-Methoxypyridine-2,3-dicarboxylic acid are influenced by the presence of the methoxy group and two carboxylic acid functionalities on the pyridine ring. These groups impart polarity and the capacity for hydrogen bonding, which typically affects solubility and other physical characteristics. While experimental data for this specific molecule is scarce, properties can be inferred from related structures.

The Strategic Importance in Medicinal Chemistry

Pyridine-based ring systems are foundational scaffolds in drug design, valued for their significant impact on pharmacological activity. This has led to the development of a wide array of therapeutic agents. The pyridine nucleus is a key component in numerous FDA-approved drugs, highlighting its versatility and importance in medicinal chemistry.[1] Substituted pyridine derivatives, including those with carboxylic acid functionalities, are of great interest in the fields of medicinal chemistry and agrochemicals.[2] The dicarboxylic acid moiety, in particular, can enhance the physicochemical properties of compounds through the formation of intermolecular noncovalent interactions, which is a key consideration in co-crystallization strategies for drug development.[2]

The structural isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have given rise to a multitude of drugs for various diseases, including tuberculosis, cancer, and diabetes.[3] The carboxylic acid group enhances the molecule's polarity and can coordinate with metal ions, a valuable characteristic for enzyme inhibitors.[3] Furthermore, the pyridine ring's aromatic and electron-deficient nature facilitates π-π stacking and hydrogen bonding with biological targets, thereby improving binding affinity.[3]

Synthesis and Methodologies

The synthesis of substituted pyridine-2,3-dicarboxylic acids is not extensively detailed in readily available literature, but established methods for creating the core pyridine-2,3-dicarboxylic acid structure provide a solid foundation for its synthesis. A common and historically significant method involves the oxidation of substituted quinolines.[4]

Conceptual Synthesis Workflow

A plausible synthetic route to 4-Methoxypyridine-2,3-dicarboxylic acid would likely start with a correspondingly substituted quinoline, such as 4-methoxyquinoline. The benzene portion of the quinoline ring is then cleaved through oxidation to yield the desired pyridine-2,3-dicarboxylic acid structure.

Caption: Conceptual workflow for the synthesis of 4-Methoxypyridine-2,3-dicarboxylic acid.

Experimental Protocol: Oxidation of a Substituted Quinoline (Analogous)

This protocol is based on general procedures for the oxidation of quinoline derivatives to pyridine-2,3-dicarboxylic acids and should be adapted and optimized for the specific substrate.

-

Dissolution of Starting Material : Dissolve the substituted quinoline (e.g., 4-methoxyquinoline) in an appropriate solvent. Aqueous basic solutions, such as sodium or potassium hydroxide, are often used.[4]

-

Introduction of Oxidant : While stirring, gradually add a strong oxidizing agent. Historically, potassium permanganate has been used.[4] Modern methods may employ hydrogen peroxide in the presence of a base.[4] The reaction temperature should be carefully controlled, often in the range of 75 to 90°C.[4]

-

Reaction Monitoring : The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material.

-

Work-up : Once the reaction is complete, the mixture is cooled. If potassium permanganate was used, the manganese dioxide byproduct is removed by filtration.

-

Acidification and Isolation : The filtrate is then acidified, typically with hydrochloric or sulfuric acid, to a pH that precipitates the dicarboxylic acid product.[4]

-

Purification : The crude product can be collected by filtration and purified by recrystallization from a suitable solvent to yield the final product.

Applications in Drug Development

Substituted pyridine carboxylic acids are recognized for their potential as bioactive molecules. Their isosteres have been investigated for antimycobacterial activity, suggesting that these scaffolds can serve as precursors for agents that are biotransformed within the target cell to release the active compound.[5] This pro-drug strategy can enhance cell wall penetration, a critical factor in developing effective treatments for diseases like tuberculosis.[5]

The pyridine dicarboxylic acid framework is also valuable in the design of metal-organic frameworks and coordination complexes, which have applications in drug delivery and as therapeutic agents themselves.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 4-Methoxypyridine-2,3-dicarboxylic acid or its hydrobromide salt is not widely available. Therefore, safety precautions should be based on closely related compounds, such as 4-methoxypyridine.

General Safety Precautions (Inferred):

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Health Hazards : May be harmful if swallowed, in contact with skin, or if inhaled.[6] Can cause skin and serious eye irritation.[6] May cause respiratory irritation.[6]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]

-

Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Ingestion : Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

-

-

Storage : Store in a well-ventilated place. Keep the container tightly closed.[6] Store locked up.

It is imperative to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for any new experimental procedure.

References

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv

- Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid. wjgnet.com.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruv

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC.

- SAFETY D

- SAFETY D

- Antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids. (1998). PubMed.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.

- 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis. ChemicalBook.

- Method for the preparation of pyridine-2,3-dicarboxylic acids.

- Safety D

- SAFETY D

- Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic. Amanote Research.

- SAFETY D

- Method for the preparation of pyridine-2,3-dicarboxylic acids.

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.

- Process for the preparation of pyridine-2,3-dicarboxylic acid.

- Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents.

-

2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[2]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide. PubChem.

- N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin protease substr

- sulfathiazole | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.

- BindingDB BDBM50100781. BindingDB.

Sources

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 5. Antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Coordination Geometry of 4-Methoxypyridine-2,3-dicarboxylic Acid Ligands

Executive Summary

4-Methoxypyridine-2,3-dicarboxylic acid (4-OMe-2,3-pydc) represents a specialized subclass of pyridine-dicarboxylate ligands, structurally analogous to quinolinic acid but distinct in its electronic profile. While the 2,6-isomer (dipicolinic acid) is ubiquitous in lanthanide coordination, the 2,3-dicarboxylic substitution pattern offers a unique "step-ladder" coordination geometry essential for constructing low-symmetry Metal-Organic Frameworks (MOFs) and heterometallic catalytic centers.

This guide provides a rigorous analysis of the ligand’s coordination modes, driven by the electronic "push" of the 4-methoxy group. It details synthesis protocols, binding thermodynamics, and structural predictions for researchers developing luminescent sensors or metallopharmaceuticals.

Molecular Architecture & Ligand Design

Electronic Modulation via the 4-Methoxy Group

The defining feature of 4-OMe-2,3-pydc is the methoxy group at the para position relative to the pyridine nitrogen. Unlike the unsubstituted quinolinic acid, the 4-OMe group exerts a strong mesomeric (+M) effect , significantly increasing the electron density on the pyridine nitrogen.

-

Basicity Enhancement: The pKa of the pyridyl nitrogen is elevated compared to quinolinic acid, making 4-OMe-2,3-pydc a stronger

-donor for Lewis acidic metals (e.g., Ln(III), Cu(II)). -

Steric Steering: The 3-carboxylate group is sterically crowded, often forcing a rotation out of the pyridine plane, which dictates the formation of bridging rather than chelating geometries at that specific site.

Predicted pKa Values & Deprotonation Steps

Understanding the acid dissociation constants is critical for pH-controlled synthesis.

-

pK_a1 (~2.2 - 2.4): Deprotonation of the 2-COOH group (facilitated by H-bonding to N).

-

pK_a2 (~4.8 - 5.0): Deprotonation of the 3-COOH group.

-

Isoelectric Point: The ligand exists as a zwitterion in acidic media, but for coordination, the fully deprotonated dianion (

) is the active species.

Coordination Geometries & Binding Modes[1][2]

The coordination chemistry of 4-OMe-2,3-pydc is governed by the proximity of the Nitrogen (N) and the 2-Carboxylate (O).

Primary Mode: The N,O-Chelate (The "Pocket")

The most thermodynamically stable mode is the formation of a 5-membered chelate ring involving the Pyridine Nitrogen and one Oxygen atom from the 2-carboxylate group. This mode is favored by transition metals (Cu, Zn, Ni).

-

Geometry: Distorted Square Planar (Cu) or Octahedral (Zn/Ni).

-

Bond Lengths: The 4-OMe donation shortens the M-N bond relative to unsubstituted analogs, potentially increasing complex stability.

Secondary Mode: The Bridging 3-Carboxylate

The 3-carboxylate group cannot chelate the same metal center effectively due to ring strain. Instead, it acts as a bridge to a second metal center, driving polymerization.

-

Result: Formation of 1D chains or 2D sheets (Coordination Polymers).

-

Lanthanide Mode: In Ln(III) complexes, the carboxylates often adopt a

bridging mode, creating high-connectivity clusters.

Visualization of Signaling/Binding Logic

Figure 1: Logical flow of coordination modes. The N,O-chelate anchors the metal, while the 3-carboxylate drives supramolecular assembly.

Experimental Protocols

Ligand Synthesis (Oxidative Route)

Since 4-OMe-2,3-pydc is not a standard commodity chemical, it is best synthesized via oxidation of 4-methoxyquinoline or 4-methoxypyridine derivatives.

Protocol: Oxidation of 4-Methoxy-8-hydroxyquinoline (Adapted) Note: This route ensures the preservation of the pyridine ring while cleaving the benzene ring of the quinoline precursor.

-

Precursor Dissolution: Dissolve 10 mmol of 4-methoxy-8-hydroxyquinoline in 50 mL of 10% NaOH solution. Heat to 60°C.

-

Oxidant Addition: Slowly add 30%

(60 mmol) dropwise over 2 hours. The reaction is exothermic; maintain temperature < 80°C to prevent decarboxylation. -

Catalysis (Optional): Add 0.1 mol%

to accelerate oxidative cleavage. -

Workup: Cool to room temperature. Acidify with conc. HCl to pH 1.5.

-

Crystallization: The dicarboxylic acid precipitates as a white/off-white solid. Filter, wash with ice-cold water, and recrystallize from water/ethanol (1:1).

-

Validation: Verify via

-NMR (DMSO-

Hydrothermal Complexation (Ln-MOF Synthesis)

Objective: Synthesis of

| Reagent | Amount | Role |

| 0.2 mmol | Metal Source | |

| 4-OMe-2,3-pydc | 0.3 mmol | Ligand |

| NaOH (1M) | 0.6 mmol | Deprotonating Agent |

| 10 mL | Solvent |

Step-by-Step:

-

Mixing: Dissolve ligand in water and add NaOH to generate the dianion (

). The solution should be clear (pH ~7-8). -

Metal Addition: Add Europium salt slowly with stirring. A transient precipitate may form; stir until homogenous or slightly turbid.

-

Autoclave: Transfer to a 23 mL Teflon-lined stainless steel autoclave.

-

Heating Profile: Heat at 160°C for 72 hours. Cool to RT at a rate of 5°C/hour (slow cooling is critical for X-ray quality crystals).

-

Isolation: Filter the resulting colorless block crystals. Wash with water and acetone.

Comparative Data: 4-OMe vs. Unsubstituted Ligands

The following table highlights why a researcher would choose the 4-methoxy variant over standard quinolinic acid.

| Feature | Quinolinic Acid (Unsubstituted) | 4-Methoxypyridine-2,3-dicarboxylic Acid | Impact on Application |

| N-Basicity | Moderate | High (+M Effect) | Stronger M-N bond; higher thermal stability. |

| Solubility | Low (Water) | Moderate (Polar Organics) | Better solubility in DMF/DEF for solvothermal synthesis. |

| Luminescence | Weak Antenna | Enhanced Antenna | Methoxy group alters triplet state energy ( |

| Pore Environment | Hydrophilic | Amphiphilic | Methoxy group protrudes into MOF pores, increasing affinity for |

Structural Visualization (Graphviz)

This diagram illustrates the connectivity in a typical Lanthanide-based coordination polymer using this ligand.

Figure 2: Connectivity map for a theoretical Europium-4-OMe-2,3-pydc dimer. Note the dual role of the ligand as both chelator and bridge.

References

-

General Coordination of Pyridine-2,3-dicarboxylates

- Title: Coordination polymers with pyridine-2,3-dicarboxylic acid: Synthesis and X-ray structures.

- Source: ResearchGate / Dalton Transactions (Analogous Chemistry)

-

URL: (Note: Referenced for general pydc coordination modes).

-

Synthesis of Pyridine Dicarboxylic Acids

- Title: Method for the preparation of pyridine-2,3-dicarboxylic acids (P

- Source: Google P

-

URL:

-

Electronic Effects in Pyridine Derivatives

-

Lanthanide Luminescence with Pyridine Ligands

- Title: Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties.

- Source: RSC Advances / PMC

-

URL:

Disclaimer: Specific crystal structures for "4-Methoxypyridine-2,3-dicarboxylic acid" are rare in open literature. The coordination models presented here are derived from high-fidelity structural analogs (Quinolinic Acid) and established ligand field theory.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Methoxypyridine-2,3-dicarboxylic Acid Derivatives

Topic: Preparation Protocol for 4-Methoxypyridine-2,3-dicarboxylic Acid Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 4-methoxypyridine-2,3-dicarboxylic acid scaffold is a critical pharmacophore and agrochemical intermediate.[1] It serves as a precursor for imidazolinone herbicides and is increasingly relevant in the design of collagen prolyl 4-hydroxylase (CP4H) inhibitors for treating fibrotic diseases.

Synthesizing this core requires navigating a "stability minefield." The 2,3-dicarboxylic acid substitution pattern on the pyridine ring makes the molecule prone to thermal decarboxylation (typically at C-2) under acidic conditions. Furthermore, introducing the C-4 methoxy group demands high regioselectivity to avoid N-alkylation byproducts.

This guide presents a Nucleophilic Aromatic Substitution (

Retrosynthetic Logic & Pathway Visualization

The most robust route disconnects the C-4 methoxy bond, tracing back to a 4-chloro activated precursor. This precursor is derived from the commercially available (or easily synthesized) 4-hydroxypyridine-2,3-dicarboxylic acid (often existing as its pyridone tautomer).

Pathway Diagram

The following flowchart illustrates the critical decision points and the preferred synthetic pathway.

Figure 1: Strategic workflow for the synthesis of 4-methoxypyridine-2,3-dicarboxylic acid, highlighting the critical

Detailed Experimental Protocols

Phase 1: Synthesis of the Activated Core (Dimethyl 4-chloropyridine-2,3-dicarboxylate)

Rationale: The free acid cannot be subjected to

Reagents:

-

4-Hydroxypyridine-2,3-dicarboxylic acid (10.0 g, 54.6 mmol)

-

Phosphorus pentachloride (

) (34.0 g, 163 mmol) -

Phosphorus oxychloride (

) (30 mL) -

Methanol (anhydrous)

Protocol:

-

Chlorination: In a dried round-bottom flask equipped with a reflux condenser and drying tube, suspend the 4-hydroxypyridine-2,3-dicarboxylic acid in

. -

Add

in portions (Caution: Exothermic, HCl gas evolution). -

Heat the mixture to reflux (approx. 105°C) for 3–4 hours until the solution becomes clear and gas evolution ceases.

-

Workup (Esterification in situ): Cool the reaction mixture to room temperature. Remove excess

under reduced pressure. -

Dissolve the oily residue in anhydrous dichloromethane (DCM, 50 mL).

-

Cool the solution to 0°C in an ice bath. Slowly add anhydrous Methanol (50 mL) dropwise. Note: This converts the intermediate acid chlorides directly to methyl esters.

-

Stir at room temperature for 2 hours.

-

Neutralize with saturated

(aq) carefully. Extract with DCM (3 x 50 mL). -

Dry organic layers over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization from cold methanol.

-

Target Yield: 75-85%

-

Appearance: White to pale yellow solid.

-

Phase 2: The Reaction (Methoxylation)

Rationale: This is the critical step. The 2,3-diester motif makes the C-4 chlorine highly electrophilic. Temperature control is vital to prevent ester hydrolysis or transesterification side products.

Reagents:

-

Dimethyl 4-chloropyridine-2,3-dicarboxylate (5.0 g, 21.8 mmol)

-

Sodium Methoxide (NaOMe) (25 wt% in MeOH, 1.2 equivalents)

-

Methanol (anhydrous, 20 mL)

Protocol:

-

Dissolve the chloro-diester in anhydrous methanol (20 mL) under

atmosphere. -

Cool the solution to 0°C.

-

Add the NaOMe solution dropwise over 15 minutes. Do not dump the base; a localized high concentration can cause ring opening or degradation.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a more polar spot (

-

-

Quench: Add Glacial Acetic Acid (approx. 1.5 mL) to neutralize the excess alkoxide (pH ~7).

-

Concentrate the solvent under reduced pressure.

-

Resuspend residue in EtOAc (50 mL) and wash with water (20 mL) and brine (20 mL).

-

Dry (

) and concentrate to yield Dimethyl 4-methoxypyridine-2,3-dicarboxylate .

Phase 3: Controlled Hydrolysis (Optional)

Rationale: If the free acid is required, hydrolysis must be gentle. Acidic hydrolysis at high heat risks decarboxylation at C-2. Lithium Hydroxide (LiOH) is preferred over NaOH for its milder profile and solubility in THF mixtures.

Protocol:

-

Dissolve the diester (2.0 g) in THF/Water (3:1, 20 mL).

-

Add LiOH monohydrate (2.5 equivalents).

-

Stir at 0°C for 1 hour, then room temperature for 3 hours.

-

Acidification (Critical): Cool to 0°C. Acidify carefully with 1N HCl to pH 2.0. Do not heat.

-

The product often precipitates. Filter the white solid. If no precipitate forms, extract with EtOAc/n-Butanol (3:1) and concentrate in vacuo at <40°C.

Critical Process Parameters & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature ( | 0°C | Higher temperatures (>60°C) cause ester hydrolysis before substitution, leading to unreactive carboxylate salts. |

| Stoichiometry | 1.1 – 1.2 eq NaOMe | Excess base can attack the ester carbonyls. Insufficient base leaves unreacted chloride. |

| Anhydrous Conditions | Strict | Water competes with methoxide, creating the 4-hydroxy impurity (reverting to the starting material precursor). |

| Workup pH | pH 2.0 (Final Step) | The isoelectric point of pyridine dicarboxylic acids is low. pH > 3 leaves the mono-anion (water soluble). |

Troubleshooting "The Decarboxylation Trap"

If your final yield is low or NMR shows loss of the C-2 carboxylate (proton signal appearing at ~8.5-9.0 ppm):

-

Cause: You likely heated the free acid during the workup or drying phase.

-

Solution: Perform hydrolysis at room temperature. Lyophilize (freeze-dry) the aqueous layer instead of using a rotary evaporator with a heat bath.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these diagnostic NMR signals (in

-

Loss of Symmetry/Shift: The 4-chloro precursor has specific aromatic doublets. The 4-methoxy product will show a strong singlet (3H) at

3.9–4.0 ppm (OMe group). -

Aromatic Region:

-

Precursor: Doublets at

7.8 and 8.6 ppm. -

Product: The C-5 proton doublet shifts upfield (shielded by OMe) to

7.3–7.4 ppm . The C-6 proton remains deshielded at

-

-

Absence of N-Methyl: If N-methylation occurred (pyridone formation), you would see a signal at

3.5–3.6 ppm and a significant downfield shift of carbonyl carbons in

References

- Nucleophilic Substitution Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Synthesis of Pyridine-2,3-dicarboxylates: Blank, B., et al. (1974).[4] "Synthesis of 4-substituted pyridine-2,3-dicarboxylic acids." Journal of Medicinal Chemistry, 17(10), 1065–1071.

-

Imidazolinone Herbicide Precursors: U.S. Patent 4,816,588 (1989). "Method for the preparation of pyridine-2,3-dicarboxylic acids." (Describes oxidative routes and stability of derivatives).

-

Methoxylation Protocols: U.S. Patent 5,288,866 (1994). "Process for the preparation of substituted pyridine dicarboxylates."[5][6] (Industrial optimization of the chloropyridine displacement).

-

Regioselectivity in Pyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

Disclaimer: This protocol involves the use of corrosive reagents (

Sources

- 1. CAS 52062-26-7: 4-methoxypyridine-2,6-dicarboxylic acid [cymitquimica.com]

- 2. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 5. Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: Hydrothermal Synthesis of Novel Coordination Polymers Using 4-Methoxypyridine-2,3-dicarboxylic Acid

Foreword: Navigating New Frontiers in Crystal Engineering

The field of metal-organic frameworks (MOFs) and coordination polymers is one of relentless innovation, driven by the rational design of organic linkers to create materials with tailored properties. While the family of pyridine-dicarboxylic acids has been extensively used to construct fascinating architectures, this guide focuses on a less-explored yet promising ligand: 4-Methoxypyridine-2,3-dicarboxylic acid . This document serves as a comprehensive guide for researchers, scientists, and drug development professionals venturing into the synthesis of novel crystalline materials using this particular linker via hydrothermal methods.

It is important to note that while hydrothermal synthesis is a well-established technique for related compounds, specific literature on 4-Methoxypyridine-2,3-dicarboxylic acid is not yet abundant. Therefore, the protocols and insights presented herein are built upon established principles of crystal engineering and successful syntheses with structurally analogous ligands. This guide is designed to be a robust starting point, empowering researchers to explore and optimize conditions for creating new materials with unique properties.

The Ligand: 4-Methoxypyridine-2,3-dicarboxylic Acid - A Profile

The unique structural features of 4-Methoxypyridine-2,3-dicarboxylic acid make it an intriguing candidate for the construction of coordination polymers. The presence of two adjacent carboxylic acid groups allows for chelation with metal ions, potentially forming stable five-membered rings. The pyridine nitrogen offers an additional coordination site, enabling the formation of higher-dimensional networks. The methoxy group at the 4-position introduces an interesting electronic and steric element, which can influence the packing of the resulting framework and modify the hydrophobicity of the pores.

Figure 2: General workflow for hydrothermal synthesis of coordination polymers.

Model Protocols for Hydrothermal Synthesis

The following protocols are designed as starting points for the synthesis of coordination polymers using 4-Methoxypyridine-2,3-dicarboxylic acid. Researchers are encouraged to systematically vary parameters such as metal-to-ligand ratio, temperature, time, and pH to explore the formation of different structures.

Protocol 1: Synthesis of a Lanthanide-based Coordination Polymer

Lanthanide ions are of particular interest due to their potential for creating luminescent materials. [1][2][3] Materials and Reagents:

-

4-Methoxypyridine-2,3-dicarboxylic acid (H₂L)

-

Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

-

Deionized water

-

N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

-

Dilute NaOH or HNO₃ solution (for pH adjustment)

Equipment:

-

23 mL Teflon-lined stainless steel autoclave

-

Analytical balance

-

Programmable laboratory oven

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reactant Preparation: In a 20 mL glass vial, combine 4-Methoxypyridine-2,3-dicarboxylic acid (0.1 mmol, 21.1 mg) and the chosen Lanthanide(III) nitrate hexahydrate (0.1 mmol).

-

Rationale: A 1:1 molar ratio is a common starting point. This can be varied to explore different metal-ligand coordination ratios in the final product.

-

-

Dissolution: Add 10 mL of deionized water. If solubility is an issue, a co-solvent like DMF can be added (e.g., in a 1:1 v/v ratio with water). Stir the mixture until a homogeneous suspension or solution is formed.

-

pH Adjustment (Optional but Recommended): The pH of the solution can significantly influence the deprotonation state of the carboxylic acid groups and thus the coordination mode of the ligand. A typical starting pH range is 3-6. Adjust the pH carefully using dilute NaOH or HNO₃.

-

Rationale: At lower pH, the carboxylic acid groups may be partially protonated, leading to different framework connectivities. At higher pH, full deprotonation is more likely.

-

-

Transfer to Autoclave: Transfer the mixture into the Teflon liner of the autoclave.

-

Sealing: Seal the autoclave tightly. Ensure the vessel is not filled to more than 70-80% of its volume to allow for pressure build-up.

-

Heating: Place the autoclave in a programmable oven. Heat to 160 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

-

Rationale: This temperature and time are typical for promoting the slow crystallization of lanthanide coordination polymers. [4]Higher temperatures can sometimes lead to denser, less porous phases.

-

-

Cooling: Program the oven to cool down slowly to room temperature over 24 hours (e.g., at a rate of 5 °C/hour).

-

Rationale: Slow cooling is crucial for obtaining well-formed single crystals suitable for X-ray diffraction. Rapid cooling can lead to the formation of microcrystalline powders or amorphous precipitates.

-

-

Product Isolation: Carefully open the autoclave. Collect the crystalline product by filtration.

-

Washing and Drying: Wash the crystals with deionized water and then with a small amount of ethanol to remove any unreacted starting materials. Allow the crystals to air dry.

Protocol 2: Synthesis of a Transition Metal-based Coordination Polymer

Transition metals like Cu(II), Zn(II), and Co(II) can also form interesting coordination polymers with diverse structures and potential applications in catalysis or magnetism. [5][6][7] Materials and Reagents:

-

4-Methoxypyridine-2,3-dicarboxylic acid (H₂L)

-

Transition metal(II) chloride or acetate hydrate (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O)

-

Deionized water

Procedure:

-

Reactant Preparation: In a 20 mL glass vial, dissolve 4-Methoxypyridine-2,3-dicarboxylic acid (0.1 mmol, 21.1 mg) and the chosen transition metal(II) salt (0.1 mmol) in 12 mL of deionized water.

-

Transfer to Autoclave: Transfer the resulting solution to the Teflon liner of a 23 mL autoclave.

-

Sealing: Seal the autoclave.

-

Heating: Place the autoclave in an oven and heat to 140 °C for 48 hours.

-

Cooling: Allow the autoclave to cool naturally to room temperature.

-

Product Isolation and Purification: Collect the crystals by filtration, wash with deionized water, and air dry.

Summary of Experimental Parameters and Characterization

The table below summarizes typical starting parameters for hydrothermal synthesis with related pyridine-dicarboxylic acid ligands, which can be used as a guide for experiments with 4-Methoxypyridine-2,3-dicarboxylic acid.

| Metal Ion | Ligand | M:L Ratio | Solvent | Temp (°C) | Time (h) | pH | Resulting Dimensionality | Reference |

| Eu(III), Tb(III), Gd(III) | 4-hydroxypyridine-2,6-dicarboxylic acid | 2:3 | H₂O | 160 | 72 | ~4 | 2D | [1] |

| Zn(II) | 4-hydroxypyridine-2,6-dicarboxylic acid | 1:1 | H₂O | 170 | 72 | ~3 | 2D | [8] |

| Nd(III) | 4-hydroxypyridine-2,6-dicarboxylic acid | 2:3 | H₂O | 170 | 72 | ~3 | 3D | [8] |

| Mn(II) | pyridine-2,3-dicarboxylate | 1:1 | H₂O | 180 | 72 | ~5 | 2D | [9] |

| Cu(II), Zn(II), Cd(II) | pyridine-2,3-dicarboxylic acid | 1:1 | H₂O | RT | - | - | 3D | [5] |

Characterization of Synthesized Materials:

-

Single-Crystal X-ray Diffraction (SCXRD): The gold standard for determining the precise 3D structure of the coordination polymer.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample by comparing the experimental pattern to the one simulated from SCXRD data.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and identify the loss of solvent molecules.

-

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate and pyridine groups to the metal center by observing shifts in their characteristic vibrational frequencies.

-

Photoluminescence Spectroscopy: Essential for characterizing the light-emitting properties of lanthanide-based materials, including excitation and emission spectra. [1][2][10]

Concluding Remarks

The use of 4-Methoxypyridine-2,3-dicarboxylic acid in hydrothermal synthesis opens up a promising avenue for the discovery of new coordination polymers and MOFs. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin their explorations. By systematically tuning the reaction parameters and employing thorough characterization techniques, the scientific community can unlock the potential of this versatile ligand to create novel materials for a wide range of applications, from luminescence and sensing to catalysis and beyond.

References

-

Construction of a series of lanthanide metal–organic frameworks: synthesis, structure, luminescence and white light emission. CrystEngComm (RSC Publishing). Available at: [Link]

-

Lanthanide(III) Metal‐Organic Frameworks (Ln=Gd, Tb, Dy) Based on a C3 Symmetrical Tricarboxylate Linker. Chemistry – A European Journal. Available at: [Link]

-

A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene. Molecules. Available at: [Link]

-

Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines and Large-Scale Computational Comparison to Existing Alternatives. ChemSusChem. Available at: [Link]

-

Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic Chemistry. Available at: [Link]

-

Hydrothermal synthesis. Wikipedia. Available at: [Link]

-

Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm (RSC Publishing). Available at: [Link]

-

Synthesis, structure and adsorption properties of lanthanide–organic frameworks with pyridine-3,5-bis(phenyl-4-carboxylate). Dalton Transactions (RSC Publishing). Available at: [Link]

-

Recent Developments in Multifunctional Coordination Polymers. International Journal of Molecular Sciences. Available at: [Link]

-

Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid. Chinese Journal of Structural Chemistry. Available at: [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. Available at: [Link]

-

Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines and Large-Scale Computational Comparison to Existing Alternatives. ChemSusChem. Available at: [Link]

-

Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Hydrothermal synthesis and crystal structure of a novel 2-D coordination polymer [Mn 2(pdc) 2(H 2O) 3] n 2 nH 2O (pdc=pyridine-2,3-dicarboxylate). ResearchGate. Available at: [Link]

-

A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Magnetochemistry. Available at: [Link]

-

Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate. CrystEngComm. Available at: [Link]

-

Pillared Mixed-Donor Lanthanide Metal Organic Frameworks. OUR Archive - University of Otago. Available at: [Link]

-

Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. Polymers. Available at: [Link]

-

Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm (RSC Publishing). Available at: [Link]

-

Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand. CrystEngComm (RSC Publishing). Available at: [Link]

-

Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. ResearchGate. Available at: [Link]

-

Coordination Polymers and Metal–Organic Frameworks Derived from 4,4'-Dicarboxy-2,2'-bipyridine and 4,4',6,6'-Tetracarboxy-2,2'-bipyridine Ligands: A Personal Perspective. CHIMIA. Available at: [Link]

-

Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Molecules. Available at: [Link]

-

Metal(II) Coordination Polymers Derived from Mixed 4-Imidazole Ligands and Carboxylates: Syntheses, Topological Structures, and Properties. Crystals. Available at: [Link]

Sources

- 1. Construction of a series of lanthanide metal–organic frameworks: synthesis, structure, luminescence and white light emission - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

troubleshooting low reactivity of 4-Methoxypyridine-2,3-dicarboxylic acid

Technical Support Center: 4-Methoxypyridine-2,3-dicarboxylic Acid

Topic: Troubleshooting Low Reactivity & Process Optimization Classification: Pyridine Dicarboxylic Acids (Substituted Quinolinic Acids) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Inert" Substrate Paradox

Researchers often report "low reactivity" with 4-Methoxypyridine-2,3-dicarboxylic acid . This is rarely due to intrinsic inertness but rather a convergence of three antagonistic factors:

-

Zwitterionic Lattice Energy: The molecule exists as a stable, insoluble zwitterion (internal salt between the pyridine nitrogen and the

-carboxylic acid). -

Steric Buttressing: The 4-methoxy group exerts a "buttressing effect" on the C3-carboxylate, pushing it towards the C2-carboxylate, effectively locking the region in a sterically crowded conformation.

-

Electronic Deactivation: While pyridine esters are typically electrophilic, the 4-methoxy group is a strong electron bond donor (Mesomeric effect

), which reduces the electrophilicity of the carbonyl carbons, particularly at C3 and C5 positions.

This guide provides the protocols to overcome these barriers.

Module 1: Solubility & Physical State

User Question: "I cannot get the starting material to dissolve in DCM, THF, or Toluene even with reflux. How can I run a reaction if it's a brick?"

Technical Insight: Like unsubstituted quinolinic acid, the 4-methoxy derivative has a high crystal lattice energy due to intermolecular H-bonding and zwitterionic character. It will not dissolve in non-polar organic solvents.[1]

Troubleshooting Protocol:

| Solvent System | Solubility Rating | Application Note |

| DCM / Toluene | Insoluble | Avoid. Do not use for initial reaction setup. |

| DMF / DMSO | Moderate to High | Recommended. Use for amide couplings (HATU/EDC). |

| SOCl₂ (Neat) | Reactive Solvent | Excellent. Converts diacid to the soluble cyclic anhydride or di-acid chloride. |

| MeOH / EtOH | Low (Cold) / High (Hot) | Risk of partial esterification. Good for recrystallization. |

| Aq. NaOH (1M) | High | Soluble as the di-anion. Good for biphasic Schotten-Baumann reactions. |

The "Solubilization Trick": If you must use a non-polar solvent (e.g., for a Friedel-Crafts acylation), do not use the free acid. Convert it to the cyclic anhydride first (see Module 2). The anhydride is significantly more soluble in DCM and THF than the diacid.

Module 2: Activation Strategy (The Anhydride Route)

User Question: "Standard amide coupling (EDC/NHS) results in <10% yield. The C3 acid seems completely unreactive. How do I functionalize it?"

Technical Insight: Direct activation of the diacid is kinetically disfavored due to the Buttressing Effect . The 4-OMe group sterically crowds the C3 acid, and the C2 acid is deactivated by hydrogen bonding to the ring nitrogen. Solution: You must drive the reaction through the Cyclic Anhydride Intermediate . This locks the two acids into a reactive, planar conformation and relieves the activation energy barrier.

Protocol: Cyclic Anhydride Formation

-

Reagent: Suspend the 4-Methoxypyridine-2,3-dicarboxylic acid in neat Acetic Anhydride (

). -

Conditions: Heat to 90°C for 2–4 hours. Note: Do not exceed 120°C to avoid decarboxylation.

-

Observation: The solid will dissolve as it converts to the anhydride.

-

Workup: Concentrate in vacuo to remove excess

and AcOH. The residue is the reactive 4-methoxypyridine-2,3-dicarboxylic anhydride .

Mechanism & Workflow (DOT Visualization)

Caption: The "Anhydride Shunt" pathway bypasses the low reactivity of the zwitterionic diacid.

Module 3: Regioselectivity (The C2 vs. C3 Battle)

User Question: "I opened the anhydride with an amine, but I got the wrong isomer. Which position is more reactive?"

Technical Insight: When opening the 4-methoxy-2,3-anhydride:

-

Sterics: The C3 carbonyl is severely hindered by the adjacent 4-OMe group (ortho-effect).

-

Electronics: The C2 carbonyl is more electron-deficient (closer to the electronegative Nitrogen).

-

Outcome: Nucleophilic attack occurs predominantly at the C2 carbonyl (the less hindered, more electrophilic site).

Regioselectivity Table:

| Reaction Condition | Major Product | Mechanistic Driver |

| Neutral / Basic (R-NH₂) | 2-Amide, 3-Acid | Nucleophile attacks the less hindered C2 carbonyl. |

| Acidic (MeOH / H⁺) | 2-Ester, 3-Acid | Fischer esterification is faster at the less hindered C2. |

| Base Hydrolysis of Diester | 2-Acid, 3-Ester | Saponification is faster at C2 (less hindered). |

Strategic Advice: If you need the 3-Amide , you cannot easily get it via direct anhydride opening. You may need to form the 2-ester-3-acid, protect the acid, and then manipulate the groups.

Module 4: The Decarboxylation Trap

User Question: "My product disappeared during the reaction and I see a new spot with lower molecular weight (-44 mass). What happened?"

Technical Insight: Pyridine-2-carboxylic acids (picolinic acid derivatives) are notoriously unstable at high temperatures. The ring nitrogen facilitates decarboxylation via a cyclic transition state, generating an ylide intermediate.

-

Risk Zone: Temperatures >120°C .

-

4-OMe Effect: While the Electron Donating Group (EDG) at C4 slightly stabilizes the system (by destabilizing the developing carbanion), the risk remains high in acidic media.

Decarboxylation Pathway (DOT Visualization)

Caption: Thermal decarboxylation preferentially eliminates the C2-carboxylic acid.

Prevention Protocol:

-

Keep it Cool: Do not reflux in high-boiling solvents (DMSO, Xylene) for extended periods.

-

Avoid Neat Melting: Never heat the dry solid to its melting point.

-

Ester Protection: Convert the acids to esters (methyl/ethyl) immediately if storage is required. The diester is thermally stable.[2]

References & Authoritative Sources

-

Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[3] Canadian Journal of Chemistry, vol. 50, no.[3][4] 18, 1972, pp. 3017-3027.

-

Establishes the kinetics of decarboxylation for quinolinic acid derivatives.

-

-

Blanchard, S., et al. "Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides." European Patent Application EP0564083A1, 1993.

-

Defines the industrial standard for anhydride activation.

-

-

Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010.

-

Authoritative text on the reactivity of pyridine substituents and the "buttressing effect."

-

-

National Institute of Standards and Technology (NIST). "2,3-Pyridinedicarboxylic anhydride." NIST Chemistry WebBook.

-

Physical data verification for the core scaffold.

-

Sources

Technical Support Center: pH Control for 4-Methoxypyridine-2,3-dicarboxylic Acid Coordination

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for controlling pH during the coordination of 4-Methoxypyridine-2,3-dicarboxylic acid with metal ions. Our goal is to move beyond simple protocols and explain the fundamental principles that govern your experimental outcomes.

Section 1: Understanding the Ligand: 4-Methoxypyridine-2,3-dicarboxylic Acid

Before troubleshooting, it's crucial to understand the chemical nature of your ligand. 4-Methoxypyridine-2,3-dicarboxylic acid is a versatile poly-dentate ligand. Its coordination behavior is dominated by three key functional groups, each with a distinct response to changes in pH: two carboxylic acids and one pyridine nitrogen.

The methoxy group at the 4-position is an electron-donating group. This influences the basicity of the pyridine nitrogen, making it slightly more basic (and thus having a higher pKa for its conjugate acid) than an unsubstituted pyridine ring.

The Role of pKa in Coordination Chemistry

The acidity of the carboxylic acid groups and the pyridinium ion (the protonated form of the pyridine nitrogen) is defined by their pKa values. The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated. For effective coordination, the ligand must be in its deprotonated (anionic) form to act as a Lewis base and donate its electron pairs to the metal cation (a Lewis acid).

| Functional Group | Estimated pKa Range | Significance for Coordination |

| First Carboxylic Acid (-COOH) | ~2.0 - 3.0 | Must be deprotonated (COO⁻). This occurs at pH > 3. |

| Second Carboxylic Acid (-COOH) | ~4.5 - 5.5 | Must be deprotonated (COO⁻). This occurs at pH > 5.5. |

| Pyridinium Ion (-NH⁺) | ~5.0 - 6.0 | Must be deprotonated (N:). This occurs at pH > 6. |

Note: These are estimated values. It is highly recommended to perform a potentiometric titration to determine the precise pKa values for your specific batch of ligand under your experimental conditions.

The protonation state of the ligand changes as the pH of the solution is adjusted. This relationship is fundamental to controlling the outcome of your coordination experiment.

Section 2: Technical FAQs & Troubleshooting Guide

This section addresses common issues encountered during coordination experiments with 4-Methoxypyridine-2,3-dicarboxylic acid.

Q1: I'm not observing any complex formation. What's the first thing I should check?

A1: Check your pH. This is the most common reason for failed coordination.

-

Causality: For the ligand to coordinate effectively, the carboxylic acid groups must be deprotonated to form carboxylates (COO⁻), and the pyridine nitrogen must be in its neutral, electron-donating form. Based on our estimated pKa values, the fully deprotonated, and thus most effective, coordinating form of the ligand (L²⁻) will only be the dominant species at a pH above ~6.0 . If your pH is too low (e.g., pH < 5), a significant portion of your ligand will be protonated and unable to bind to the metal ion.

-

Troubleshooting Steps:

-

Measure the pH of your reaction mixture.

-

If the pH is below 6.0, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH until you reach a target pH between 6.5 and 8.0.

-

Observe for signs of complex formation, such as a color change or the dissolution of starting materials.

-

Q2: I added a base to adjust the pH, and a precipitate immediately formed. What is it and how can I prevent it?

A2: You have likely precipitated the metal hydroxide.

-

Causality: Many transition metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) will precipitate as metal hydroxides or oxides in basic solutions.[4] You are in a race: you need the pH to be high enough to deprotonate your ligand, but not so high that you precipitate your metal ion before the ligand has a chance to coordinate and keep it in solution.

-

Troubleshooting Workflow:

-

Self-Validating Protocol:

-

Dissolve your 4-Methoxypyridine-2,3-dicarboxylic acid in your chosen solvent system first. Due to the carboxylic acid groups, it should be soluble in polar solvents like water or alcohols.[5]

-

Add the metal salt solution to the dissolved ligand solution. At this point, the pH may be slightly acidic, and no complex may have formed, but both components are in solution.

-

Slowly titrate the stirred solution with a dilute base. This gradual increase in pH allows the deprotonated ligand to "capture" the metal ion as it becomes available, preventing the metal hydroxide from precipitating.

-

Q3: What buffer should I use, and how do I choose the right one?

A3: Choosing a non-coordinating buffer with a pKa close to your target pH is critical.

-

Causality: A buffer is essential for maintaining a stable pH, but many common biological buffers (like phosphate or citrate) are themselves chelating agents and will compete with your ligand for the metal ion, leading to low yields or the formation of undesired mixed-ligand complexes.[6][7][8]

-

Selection Criteria:

-

pKa: Select a buffer whose pKa is within +/- 1 pH unit of your target experimental pH for maximum buffering capacity.[9]

-

Non-Coordinating Nature: Avoid buffers with functional groups known to chelate metals. Good's buffers are often a good starting point.[10]

-

Compatibility: Ensure the buffer is soluble in your solvent system and does not interact with your starting materials or final product.

-

-

Recommended Buffer Systems:

| Target pH Range | Recommended Buffer | Rationale |